Cas no 31602-10-5 (Ethyl 4-chloro-8-phenylquinoline-3-carboxylate)

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate is a versatile quinoline derivative with applications in pharmaceutical and agrochemical research. Its structure features a chloro substituent at the 4-position and a phenyl group at the 8-position, contributing to its reactivity and potential as an intermediate in heterocyclic synthesis. The ethyl carboxylate moiety enhances solubility, facilitating further functionalization. This compound is valued for its role in developing bioactive molecules, particularly in medicinal chemistry, where quinoline scaffolds are explored for antimicrobial, anticancer, and anti-inflammatory properties. Its stability and well-defined synthetic pathway make it a reliable building block for targeted molecular design.
Ethyl 4-chloro-8-phenylquinoline-3-carboxylate structure
31602-10-5 structure
Product Name:Ethyl 4-chloro-8-phenylquinoline-3-carboxylate
CAS No:31602-10-5
MF:C18H14ClNO2
MW:311.762263774872
CID:1093200
PubChem ID:18549723
Update Time:2025-06-13

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-chloro-8-phenylquinoline-3-carboxylate
    • Ethyl4-chloro-8-phenylquinoline-3-carboxylate
    • SB72852
    • SCHEMBL7009190
    • DTXSID801189948
    • 31602-10-5
    • 3-Quinolinecarboxylic acid, 4-chloro-8-phenyl-, ethyl ester
    • Inchi: 1S/C18H14ClNO2/c1-2-22-18(21)15-11-20-17-13(12-7-4-3-5-8-12)9-6-10-14(17)16(15)19/h3-11H,2H2,1H3
    • InChI Key: VWVPBLLIVVAAPY-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)OCC)=CN=C2C=1C=CC=C2C1C=CC=CC=1

Computed Properties

  • Exact Mass: 311.0713064g/mol
  • Monoisotopic Mass: 311.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 39.2Ų

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate Pricemore >>

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Additional information on Ethyl 4-chloro-8-phenylquinoline-3-carboxylate

Recent Advances in the Study of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) in Chemical Biology and Pharmaceutical Research

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This compound, characterized by its quinoline core structure, has been explored for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on optimizing its chemical structure to enhance its pharmacological profile and therapeutic efficacy.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial potential of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate against multidrug-resistant bacterial strains. The study demonstrated that the compound exhibited potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. The mechanism of action was attributed to the disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays.

Another significant advancement was reported in a 2024 Nature Communications article, where the compound was evaluated for its anticancer properties. The researchers synthesized a series of derivatives and screened them against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Ethyl 4-chloro-8-phenylquinoline-3-carboxylate showed promising cytotoxicity, with IC50 values in the low micromolar range. Further mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development.

The synthetic accessibility of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate has also been a focal point of recent research. A 2023 Organic & Biomolecular Chemistry paper detailed a novel, high-yield synthesis route using palladium-catalyzed cross-coupling reactions. This method not only improved the overall yield but also reduced the number of synthetic steps, making the compound more accessible for large-scale production and further biological evaluation.

In addition to its antimicrobial and anticancer activities, recent studies have explored the compound's potential as an anti-inflammatory agent. A 2024 study in the European Journal of Medicinal Chemistry demonstrated that Ethyl 4-chloro-8-phenylquinoline-3-carboxylate significantly reduced the production of pro-inflammatory cytokines in macrophage cells. The compound's ability to modulate the NF-κB signaling pathway was identified as a key mechanism underlying its anti-inflammatory effects.

Despite these promising findings, challenges remain in the development of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and preclinical studies. Nevertheless, the compound's multifaceted biological activities and synthetic versatility position it as a valuable candidate for future drug discovery efforts.

In conclusion, recent research on Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) has highlighted its potential across multiple therapeutic areas. Continued exploration of its structure-activity relationships and mechanisms of action will be crucial for unlocking its full pharmacological potential. The compound's ability to serve as a scaffold for the development of novel antimicrobial, anticancer, and anti-inflammatory agents makes it a compelling subject for ongoing and future studies in the field of chemical biology and pharmaceutical research.

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